molecular formula C5H11NO2 B1649708 3-(2-Hydroxyethyl)azetidin-3-ol CAS No. 1035351-08-6

3-(2-Hydroxyethyl)azetidin-3-ol

Cat. No.: B1649708
CAS No.: 1035351-08-6
M. Wt: 117.15
InChI Key: CGQWJGGKTXCEKJ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)azetidin-3-ol is a four-membered nitrogen-containing heterocyclic compound It is a derivative of azetidine, characterized by the presence of a hydroxyethyl group at the third position

Scientific Research Applications

3-(2-Hydroxyethyl)azetidin-3-ol has diverse applications in scientific research:

Safety and Hazards

The safety information for 3-(2-Hydroxyethyl)azetidin-3-ol indicates that it is a hazardous substance. The GHS pictogram is GHS05, and the signal word is “Danger”. The hazard statement is H314 .

Future Directions

Azetidines are an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry . The synthetic transformations of C-3 functionalized azetidin-2-ones leading towards the synthesis of functionally decorated heterocyclic compounds are being explored . The development of an optimized process for the preparation of 1-Benzylazetidin-3-ol, an industrially important intermediate for substituted azitidine, has been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)azetidin-3-ol typically involves the preparation of azetidine derivatives followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium metaperiodate and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include functionalized azetidines, such as 3-alkoxyazetidines and 3-substituted azetidines .

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)azetidin-3-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the azetidine ring provides a rigid scaffold that can interact with specific binding sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.

    Oxetanes: Four-membered oxygen-containing heterocycles with comparable stability and reactivity.

Uniqueness

3-(2-Hydroxyethyl)azetidin-3-ol is unique due to its balanced ring strain and stability, which allows for facile handling and diverse reactivity under appropriate conditions . This makes it a valuable compound in synthetic chemistry and various applications.

Properties

IUPAC Name

3-(2-hydroxyethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-2-1-5(8)3-6-4-5/h6-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQWJGGKTXCEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308443
Record name 3-Hydroxy-3-azetidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035351-08-6
Record name 3-Hydroxy-3-azetidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035351-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3-azetidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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